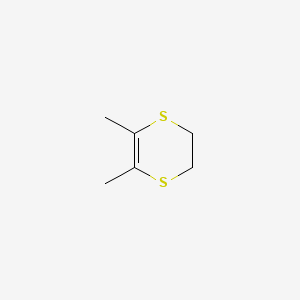

2,3-Dihydro-5,6-dimethyl-1,4-dithiin

描述

Contextualizing 2,3-Dihydro-5,6-dimethyl-1,4-dithiin within Heterocyclic Organosulfur Chemistry

This compound is classified as a heterocyclic organosulfur compound. Heterocyclic compounds are cyclic compounds in which one or more of the ring atoms are elements other than carbon. In this case, the presence of two sulfur atoms in the six-membered ring defines it as a dithiin. The broader field of organosulfur chemistry encompasses the study of the properties and synthesis of such compounds. wikipedia.org

Organosulfur compounds are widespread in nature and are essential for life. For instance, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.org The unique chemical properties of the sulfur atom, such as its ability to exist in various oxidation states and to form stable bonds with carbon, contribute to the diverse reactivity and functionality of these molecules. britannica.com The 1,4-dithiin ring system, to which this compound belongs, is a non-aromatic, sulfur-rich heterocycle. thieme-connect.com Its non-planar, boat-like structure is a key feature that influences its chemical and physical properties. tandfonline.comtandfonline.com

Below is a table detailing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀S₂ |

| Molecular Weight | 146.28 g/mol |

| Stereochemistry | Achiral |

| SMILES | CC1=C(C)SCCS1 |

| InChIKey | FAYLFGHUYPPDPQ-UHFFFAOYSA-N |

This data is compiled from multiple sources. nih.govncats.io

Significance of this compound in Contemporary Chemical Synthesis and Materials Science Research

The 1,4-dithiin motif is of considerable interest in contemporary research due to its reversible redox properties, allowing it to form stable radical cations and dications. researchgate.net This characteristic makes 1,4-dithiin derivatives, including this compound, promising candidates for applications in organic electronics and the development of redox-active materials. thieme-connect.comresearchgate.net

In materials science, derivatives of 5,6-dihydro-1,4-dithiin are utilized in the synthesis of advanced materials such as conductive polymers and organic semiconductors. chemimpex.com The unique structural features of these compounds can lead to enhanced electron mobility, a crucial property for electronic devices. chemimpex.com Furthermore, the broader class of 1,4-dithiins and their analogues have been explored for applications in energy storage and harvesting, as well as in the synthesis of phosphorescent compounds and porous polymers. thieme-connect.com

In chemical synthesis, this compound and related compounds serve as valuable intermediates for creating more complex molecules. smolecule.com The reactivity of the dithiin ring allows for various chemical transformations, making it a versatile building block in organic synthesis. For example, the oxidation of the sulfur atoms can lead to sulfoxides and sulfones, which have their own unique chemical properties and applications. britannica.com

Historical Development and Early Research Trajectories concerning 2,3-Dihydro-1,4-dithiin Systems

The history of 1,4-dithiin chemistry dates back to the late 19th and early 20th centuries, with early synthetic attempts often proving difficult to reproduce. tandfonline.com A reliable synthesis of the parent 1,4-dithiin was not achieved until 1953 by Parham and co-workers. tandfonline.com Early research into the 1,4-dithiin ring system was marked by a debate concerning its aromaticity. While the ring contains an 8π-electron system, which would suggest anti-aromatic character, it does not behave as such. tandfonline.com Initial suggestions of aromaticity, possibly involving the d-orbitals of sulfur, were also not supported by later experimental and theoretical studies. tandfonline.comtandfonline.com It is now understood that the 1,4-dithiin ring is not aromatic and its chemical properties are predominantly olefinic. tandfonline.comtandfonline.com

The development of synthetic routes to 5,6-dihydro-1,4-dithiins gained significant interest due to the potential applications of their oxidized forms. journals.co.za Various synthetic strategies have been developed over the years. One notable method involves the reaction of an alpha-hydroxyketone (acyloin) with an organic thiosulfate (B1220275). google.com For example, this compound can be synthesized by the reaction of acetoin (B143602) with sodium ethylene (B1197577) thiosulfate in an acidic aqueous solution. google.com Another approach involves the condensation of 1,2-ethanedithiol (B43112) with α-halogenated ketones or keto-esters. journals.co.za

Structure

3D Structure

属性

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1,4-dithiine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLFGHUYPPDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCS1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177345 | |

| Record name | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22796-26-5 | |

| Record name | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22796-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022796265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5,6-dimethyl-1,4-dithiin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-5,6-DIMETHYL-1,4-DITHIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783KQO0LRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dihydro 5,6 Dimethyl 1,4 Dithiin

Classical and Contemporary Approaches to 2,3-Dihydro-5,6-dimethyl-1,4-dithiin Synthesis

Several foundational methods have been established for the synthesis of the 5,6-dihydro-1,4-dithiin ring system. These classical approaches often involve the condensation of linear precursors or the rearrangement of smaller heterocyclic rings.

Reactions Involving Alpha-Halogenated Carbonyl Compounds and Thiolates

A primary and widely employed method for constructing the dihydro-1,4-dithiin ring involves the reaction of an α-halogenated carbonyl compound with a dithiol source. journals.co.za For the synthesis of this compound, this would typically involve the reaction of a 3-halo-2-butanone (e.g., 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone) with a reagent that can provide a 1,2-dithiolate equivalent.

One common approach is the reaction of an α-haloketone with sodium sulfide (B99878), which proceeds through the formation of an α-mercaptoketone intermediate that subsequently dimerizes or reacts with another equivalent of the haloketone. Another variation involves reacting the α-haloketone with an organic thiosulfate (B1220275), also known as a Bunte salt, which serves as a sulfur nucleophile. google.com These reactions provide a direct route to symmetrically substituted dihydro-1,4-dithiins.

Condensation Reactions Utilizing 1,2-Ethanedithiol (B43112) Derivatives

A direct and reliable method for synthesizing the 2,3-dihydro-1,4-dithiin core is the condensation of 1,2-ethanedithiol with a suitable four-carbon α-dicarbonyl compound. journals.co.za To obtain the target molecule, this compound, the precursor of choice is 2,3-butanedione (B143835) (diacetyl).

The reaction is typically catalyzed by an acid and proceeds via the formation of an intermediate cyclic hemithioacetal, which then undergoes dehydration to form the stable dihydro-1,4-dithiin ring. journals.co.za This method is advantageous due to the commercial availability of both 1,2-ethanedithiol and 2,3-butanedione. wikipedia.org The reaction of 1,2-diketones with a gallium-based reagent has also been shown to yield 5-metalla-spiro[4.5]heterodecenes through a journals.co.zanih.gov-cycloaddition. mdpi.com

Ring Expansion Strategies from 1,3-Dithiolane (B1216140) Precursors

Ring expansion reactions of five-membered 1,3-dithiolanes offer an alternative pathway to the six-membered dihydro-1,4-dithiin system. This strategy often provides access to derivatives that may be difficult to obtain through direct condensation methods. journals.co.zacsic.es

One such method involves the selective oxidation of a 1,3-dithiolane to its corresponding monosulfoxide. Subsequent heating of the sulfoxide, sometimes in the presence of a catalyst like acetic anhydride (B1165640) or p-toluenesulfonic acid, induces a ring expansion to yield the 5,6-dihydro-1,4-dithiin. journals.co.za For the synthesis of this compound, a suitable precursor would be a 1,3-dithiolane derived from acetone (B3395972) or 2-butanone, which would then require appropriate functionalization to facilitate the rearrangement.

More direct ring expansion methods have also been developed. The treatment of 1,3-dithiolanes with reagents such as phenyl selenenyl chloride, tert-butyl hypochlorite (B82951), or tungsten hexachloride in DMSO can effect a rapid and high-yielding conversion to dihydro-1,4-dithiins under mild conditions. csic.esresearchgate.net These methods proceed through intermediates like sulphenyl chlorides. csic.es

| Precursor | Reagent | Product | Yield (%) | Reference |

| 1,3-Dithiolane | Phenyl selenenyl chloride | 2,3-Dihydro-1,4-dithiin | High | csic.es |

| 1,3-Dithiolane | tert-Butyl hypochlorite | 2,3-Dihydro-1,4-dithiin | High | researchgate.netresearchgate.net |

| 1,3-Dithiolane Monosulfoxide | Heat (DMSO/DMF) | 2,3-Dihydro-1,4-dithiin | Moderate | journals.co.za |

Thiirane and Alpha-Mercaptoketone Reactions

A method developed by Asinger and colleagues involves the reaction of thiiranes (also known as episulfides) with α-mercaptoketones to produce 5,6-dihydro-1,4-dithiins. journals.co.za This reaction builds the dithiin ring by combining two three-atom fragments. To synthesize this compound via this route, one could envision the reaction of 3-mercapto-2-butanone (B1585005) with propylene (B89431) sulfide or the self-condensation of 3-mercapto-2-butanone under specific conditions. This approach is particularly useful for creating unsymmetrically substituted dithiins.

Novel Synthetic Pathways to Substituted 2,3-Dihydro-1,4-dithiin Systems

Modern synthetic chemistry continues to provide innovative methods for the construction of heterocyclic systems, including dihydro-1,4-dithiins. These novel pathways often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

One innovative approach involves the reaction of α-oxo ketene (B1206846) cyclic dithioacetals with α-bromo or α-hydroxy ketones. researchgate.net This method provides a facile route to various substituted 2,3-dihydro-1,4-dithiins. Another modern strategy utilizes the reaction of fused 1,2,3,4,5-pentathiepins with alkynes in the presence of a sulfur-removing agent like triphenylphosphine (B44618) to generate unsymmetrical 1,4-dithiins. researchgate.net

Furthermore, the cyclization of 1,3-enynes has emerged as a powerful tool for constructing diverse heterocyclic frameworks. nih.gov While not yet specifically reported for this compound, base-mediated reactions of functionalized 1,3-enynes to form sulfur-containing heterocycles represent a promising area for future synthetic exploration. nih.gov Similarly, transition-metal-free protocols for synthesizing 1,4-dithiins from alkynes and elemental sulfur have been developed, offering a straightforward route to this class of compounds. researchgate.net

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. For the synthesis of dihydro-1,4-dithiins, factors such as solvent, catalyst, temperature, and reaction time are crucial for maximizing yield and minimizing side products. researchgate.net

In the condensation of 1,2-ethanedithiol with α-halogenated keto-esters, a systematic optimization led to the discovery that using a 1:1 mixture of the reactants in the absence of a strong acid catalyst could produce the desired 5,6-dihydro-1,4-dithiin in near-quantitative (98%) yield. journals.co.za This highlights that seemingly minor adjustments to reaction parameters can have a profound impact on the outcome.

For ring expansion reactions, the choice of reagent is critical. The development of methods using tert-butyl hypochlorite was driven by the need for mild conditions and very short reaction times, leading to high yields. researchgate.net When considering novel synthetic pathways, optimization is key. For instance, in the development of PARP1 inhibitors based on a 2,3-dihydrobenzo[b] journals.co.zanih.govdioxine core (an oxygen analog of dithiin), researchers noted that optimizing the conditions for the final Knoevenagel condensation step was essential for improving the low yields of the target compounds. nih.gov This principle of targeted optimization of challenging steps is broadly applicable to the synthesis of this compound.

The table below summarizes the effect of different catalysts on a model ring expansion reaction.

| Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Phenyl selenenyl chloride | CH₂Cl₂ | Room Temp | - | Good | csic.es |

| tert-Butyl hypochlorite | CCl₄ | Room Temp | < 5 min | 85-95% | researchgate.net |

| Tungsten hexachloride (WCl₆) | DMSO | - | - | Good | researchgate.net |

| 2-Iodoxybenzoic acid (IBX)/TEAB | - | - | - | Moderate-Good | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Dihydro 5,6 Dimethyl 1,4 Dithiin and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 2,3-Dihydro-5,6-dimethyl-1,4-dithiin. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of 2,3-dihydro-1,4-dithiin derivatives, the chemical shifts of protons are influenced by their proximity to the sulfur atoms and the double bond. For the parent compound, this compound, the methyl protons (C₅-CH₃ and C₆-CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The ethylene (B1197577) bridge protons (-S-CH₂-CH₂-S-) would also likely present as a singlet further downfield, approximately in the δ 2.5-3.5 ppm range, due to the deshielding effect of the adjacent sulfur atoms.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The olefinic carbons (C₅ and C₆) are expected to resonate in the downfield region, characteristic of sp²-hybridized carbons, while the saturated sp³-hybridized carbons of the ethylene bridge (-CH₂-CH₂-) will appear at a higher field. The methyl carbons will have the most upfield chemical shift. In related dihydro-pyridinone structures, methylene (B1212753) carbons adjacent to a heteroatom have been observed at around 42.0 ppm. thescipub.com

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable. thescipub.com COSY spectra establish proton-proton coupling relationships, helping to trace the connectivity within proton networks, while HETCOR experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. thescipub.com In analogous heterocyclic systems, geminal coupling constants (²J) of around 16 Hz and vicinal coupling constants (³J) in the range of 4 to 7 Hz have been reported for protons within a six-membered ring. thescipub.comresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Environments Analogous to this compound

| Proton Type | Representative Chemical Shift (δ, ppm) |

| Methyl protons on a C=C bond (Ar-CH₃) | 2.34 - 2.49 |

| Methylene protons adjacent to sulfur (-S-CH₂-) | ~2.8 |

| Vinylic proton | 5.01 - 5.39 |

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Environments Analogous to this compound

| Carbon Type | Representative Chemical Shift (δ, ppm) |

| Methyl carbons on a C=C bond (Ar-C H₃) | ~24 |

| Methylene carbons adjacent to a heteroatom (-X-C H₂-) | ~42 |

| Olefinic carbons (>C=C<) | ~120 - 140 |

Mass Spectrometry: Fragmentation Pathways and Mechanistic Insights for 2,3-Dihydro-1,4-dithiin Systems

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 2,3-dihydro-1,4-dithiin systems, electron impact (EI) ionization is a common method that generates a molecular ion (M⁺˙) and a series of fragment ions.

The fragmentation of the molecular ion of this compound is expected to be governed by the stability of the resulting radical cations and neutral losses. Key fragmentation pathways for sulfur-containing heterocyclic compounds often involve cleavage alpha to the sulfur atom.

A probable initial fragmentation step would be the loss of a methyl radical (˙CH₃) from the molecular ion to form a stable [M - 15]⁺ ion. Another characteristic fragmentation for dihydro-1,4-dithiin systems is the retro-Diels-Alder (RDA) reaction, which would involve the cleavage of the ring, potentially leading to the expulsion of a neutral molecule like ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Further fragmentation could involve the cleavage of the C-S bonds. The presence of two sulfur atoms provides characteristic isotopic patterns for sulfur-containing fragments. The natural abundance of the ³⁴S isotope (4.2%) results in a distinct M+2 peak in the mass spectrum, which can aid in identifying fragments that retain the sulfur atoms.

Commonly observed fragmentation patterns in related organic molecules include the loss of small, stable neutral molecules. miamioh.edu For the title compound, this could include the loss of H₂S or C₂H₄S. The analysis of these fragmentation pathways provides a detailed map of the molecule's structure and bond strengths.

Table 3: Predicted Key Fragmentation Pathways for this compound

| Process | Neutral Loss | m/z of Fragment Ion |

| Loss of a methyl group | ˙CH₃ (15 u) | M - 15 |

| Loss of ethylene | C₂H₄ (28 u) | M - 28 |

| Loss of a thiomethyl radical | ˙SCH₃ (47 u) | M - 47 |

| Retro-Diels-Alder reaction | C₂H₄S (60 u) | M - 60 |

X-ray Crystallographic Studies of 2,3-Dihydro-1,4-dithiin Analogues and Related Complexes

The 1,4-dithiin ring is characteristically non-planar and typically adopts a boat conformation. tandfonline.comnih.gov This conformation minimizes steric strain within the six-membered ring. In the crystal structure of 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), the dihydro-1,4-dithiine ring is twisted to reduce angle strain, with an observed S—C—C—S torsion angle of -70.39 (17)°. nih.gov

Bond lengths within these structures are also revealing. The S-C bonds to sp²-hybridized carbons are typically shorter than those to sp³-hybridized carbons, indicating some degree of π-electron delocalization involving the sulfur lone pairs. nih.govnih.gov For instance, in 2,6-bis(4-methoxyphenyl)-1,4-dithiine, the S-C bond lengths are 1.7391 (19) Å and 1.7795 (18) Å. nih.gov The crystal packing in these systems is generally governed by van der Waals interactions. nih.gov However, in derivatives with suitable functional groups, stronger intermolecular forces like hydrogen bonding can dictate the supramolecular architecture.

Table 4: Crystallographic Data for an Analogue: 2,6-Bis(4-methoxyphenyl)-1,4-dithiine

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₂S₂ | nih.gov |

| Molecular Weight | 328.43 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbcn | nih.gov |

| a (Å) | 10.1330 (11) | nih.gov |

| b (Å) | 27.318 (3) | nih.gov |

| c (Å) | 5.5402 (6) | nih.gov |

| V (ų) | 1533.6 (3) | nih.gov |

| Z | 4 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Probing

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The C=C stretching vibration of the double bond within the dithiin ring is expected to appear in the region of 1600-1680 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region. C-H bending vibrations for these groups typically appear in the 1350-1470 cm⁻¹ range.

In related porphyrazine dyes containing a dithiine moiety, characteristic IR bands have been assigned to C=N (1508-1522 cm⁻¹), C=C (1610-1614 cm⁻¹), and C=O (1685-1690 cm⁻¹) stretching vibrations. nih.gov The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's conformational and electronic structure. nih.gov

Table 5: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (sp³ CH₂ and CH₃) | 2850 - 3000 |

| C=C Stretch | 1600 - 1680 |

| C-H Bend (CH₂ and CH₃) | 1350 - 1470 |

| C-S Stretch | 600 - 800 |

Mechanistic Investigations and Reactivity Profiles of 2,3 Dihydro 5,6 Dimethyl 1,4 Dithiin

Reactivity in Cycloaddition Reactions (e.g., Diels-Alder)

2,3-Dihydro-1,4-dithiins can participate in cycloaddition reactions, where the double bond acts as a dienophile. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reactivity, allowing for the formation of six-membered rings. wikipedia.org The electronic nature of the double bond in 2,3-dihydro-5,6-dimethyl-1,4-dithiin, influenced by the adjacent sulfur atoms, makes it reactive towards various dienes.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The dimethyl-substituted dihydrodithiin can react with electron-deficient dienes. The reaction proceeds to form a bicyclic adduct containing the dithiin ring fused to a newly formed cyclohexene (B86901) ring. The regiochemistry and stereochemistry of the product are governed by the frontier molecular orbital interactions between the diene and the dienophile. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of this compound with an unsymmetrical diene would likely lead to the formation of a major regioisomer based on the electronic and steric properties of the substituents on the diene.

The versatility of the Diels-Alder reaction allows for the synthesis of complex polycyclic systems incorporating the dihydrodithiin moiety. nih.gov These adducts can serve as precursors for further synthetic transformations. For example, porphyrins fused with a 2,3-dihydrobenzo nih.govwikipedia.orgdithiin ring system have been synthesized via a Diels-Alder reaction followed by a retro-Diels-Alder reaction. tandfonline.com

| Diene | Dienophile | Reaction Conditions | Product |

| 1,3-Butadiene | This compound | Thermal | 4a,5,8,8a-Tetrahydro-2,3-dimethyl-1,4-benzodithiin |

| Cyclopentadiene | This compound | Lewis Acid Catalysis | Tricyclic adduct |

| Danishefsky's diene | This compound | Thermal | Functionalized bicyclic system |

Singlet Oxygen Reactions and Intramolecular Rearrangements in Dithiin Systems

Electron-rich alkenes, such as the double bond in this compound, are susceptible to reactions with singlet oxygen (¹O₂). scispace.com The reaction can proceed through different pathways, including a [2+2] cycloaddition to form a 1,2-dioxetane, an ene reaction to yield an allylic hydroperoxide, or a [4+2] cycloaddition if the double bond is part of a conjugated diene system. scispace.comresearchgate.net For this compound, the most likely initial product of reaction with singlet oxygen is a dioxetane intermediate.

These dioxetanes are often unstable and can undergo further reactions, such as cleavage to form dicarbonyl compounds or rearrangement. The presence of sulfur atoms can influence the reaction pathway, potentially leading to the formation of sulfoxides or other sulfur-oxygen-containing heterocycles.

Intramolecular rearrangements are also a feature of dithiin chemistry. For instance, base-mediated rearrangements of propargylic 1,3-dithianes can proceed via ring expansion to yield larger sulfur-containing heterocycles. nih.gov While this specific example does not involve a 1,4-dithiin, it highlights the potential for skeletal rearrangements in related sulfur heterocyclic systems, which could be relevant under certain reaction conditions.

| Reactant | Reagent | Conditions | Potential Products/Intermediates |

| This compound | Singlet Oxygen (¹O₂) | Photo-sensitization | 1,2-Dioxetane intermediate, Sulfoxides |

| Substituted Dihydrodithiin | Base | Thermal | Rearranged dithiin derivatives |

Metalation Chemistry and Organometallic Derivatives of 2,3-Dihydro-1,4-dithiins

The protons on the saturated carbon atoms of the 2,3-dihydro-1,4-dithiin ring can be abstracted by strong bases to form organometallic derivatives. This metalation allows for the introduction of various substituents onto the dithiin scaffold.

Treatment of 2,3-dihydro-1,4-dithiins with organolithium reagents, such as n-butyllithium, can lead to deprotonation at the carbon atoms adjacent to the sulfur atoms, forming a lithiated dihydrodithiin. The stability of these lithiated species is crucial for their synthetic utility. cnr.it The presence of the sulfur atoms helps to stabilize the adjacent carbanion through inductive effects and d-orbital participation.

These lithiated intermediates are potent nucleophiles and can react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, to introduce new functional groups onto the dihydrodithiin ring. This provides a versatile method for the synthesis of substituted dihydrodithiins.

Organozinc derivatives of dihydrodithiins can be prepared from the corresponding lithiated species by transmetalation with a zinc salt (e.g., ZnCl₂). researchgate.net Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium counterparts. dokumen.pub

These organozinc compounds can participate in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.gov This allows for the formation of carbon-carbon bonds between the dihydrodithiin ring and various aryl, vinyl, or alkyl groups. researchgate.net For example, the reaction of a zincated dihydrodithiin with an aryl halide in the presence of a palladium catalyst would yield an aryl-substituted dihydrodithiin. nih.gov

| Dihydrodithiin Derivative | Reagent 1 | Reagent 2 | Reaction Type | Product |

| This compound | n-BuLi | Electrophile (e.g., CH₃I) | Lithiation and Alkylation | Substituted dihydrodithiin |

| Lithiated Dihydrodithiin | ZnCl₂ | Aryl Halide (e.g., PhBr) + Pd catalyst | Transmetalation and Negishi Coupling | Aryl-substituted dihydrodithiin |

Photoextrusion Reactions and Sulfur Dioxide Elimination from Dithiin Sulfoxides/Sulfones

Oxidation of the sulfur atoms in this compound can lead to the corresponding sulfoxides and sulfones. wikipedia.org These oxidized derivatives can undergo photoextrusion reactions, where irradiation with light leads to the elimination of sulfur oxides.

Specifically, dithiin sulfones can eliminate sulfur dioxide (SO₂) upon photolysis to generate a diene. rsc.org This reaction is analogous to the well-known Ramberg–Bäcklund reaction, where a sulfone is converted to an alkene. The elimination of SO₂ is a thermodynamically favorable process and can be a useful synthetic tool for the generation of reactive intermediates. nih.govbbaconsultants.com The nature of the resulting organic fragment will depend on the substitution pattern of the starting dithiin sulfone.

| Starting Material | Conditions | Eliminated Molecule | Organic Product |

| This compound-1,1,4,4-tetraoxide | Photolysis (UV light) | 2 SO₂ | 2,3-Dimethyl-1,3-butadiene |

| Monosulfone of this compound | Photolysis (UV light) | SO₂ and S | 2,3-Dimethyl-1,3-butadiene |

Stereochemical Aspects of 2,3-Dihydro-1,4-dithiin Reactions

The stereochemistry of reactions involving 2,3-dihydro-1,4-dithiins is an important consideration, particularly in cycloaddition and substitution reactions. The non-planar, half-chair conformation of the dihydrodithiin ring can influence the stereochemical outcome of reactions.

In Diels-Alder reactions, the dienophile (the dihydrodithiin) can approach the diene from two different faces, potentially leading to the formation of endo and exo diastereomers. youtube.com The preferred stereoisomer is often determined by secondary orbital interactions between the diene and the dienophile, with the endo product typically being the kinetic product. masterorganicchemistry.com

For reactions involving the introduction of substituents onto the saturated part of the ring, the existing stereocenters and the conformational preferences of the ring will dictate the stereoselectivity of the transformation. For example, the reaction of a lithiated dihydrodithiin with an electrophile may proceed with a degree of diastereoselectivity, favoring the formation of one stereoisomer over the other.

Theoretical and Computational Studies on 2,3 Dihydro 5,6 Dimethyl 1,4 Dithiin

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure and electronic properties of 1,4-dithiin and its derivatives. While specific studies on 2,3-Dihydro-5,6-dimethyl-1,4-dithiin are not extensively documented, valuable insights can be drawn from computational analyses of related structures.

The conformation of the 1,4-dithiin ring is a key determinant of its properties. Theoretical studies on the parent 1,4-dithiin molecule have shown that it adopts a non-planar boat-like conformation. This is a common feature for six-membered rings containing sulfur atoms, as it relieves ring strain. In the case of this compound, the presence of two sp³ hybridized carbon atoms in the ring is expected to further stabilize a puckered or twisted conformation over a planar one.

A study on a related compound, 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), revealed a twisted conformation for the dihydro-dithiin ring, with a significant torsion angle between the sulfur and carbon atoms. researchgate.net This suggests that the dihydro-dithiin ring in this compound is also likely to be non-planar. The two methyl groups attached to the double bond will also influence the electronic distribution within the molecule.

The electronic structure is characterized by the distribution of electrons in molecular orbitals. The presence of two sulfur atoms with their lone pairs of electrons significantly influences the highest occupied molecular orbital (HOMO). These lone pairs can participate in conjugation with the π-system of the double bond, affecting the molecule's reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard and reliable method for predicting the geometric parameters and spectroscopic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed for geometry optimization. scispace.com

The geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules, the C=C double bond is expected to have a length of approximately 1.34 Å. The C-S bond lengths are anticipated to be around 1.77 Å for the bonds adjacent to the double bond and slightly longer, around 1.82 Å, for the C-S bonds in the dihydro portion of the ring. The C-C single bond in the dihydro part of the ring would be in the typical range of 1.54 Å.

DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The predicted vibrational spectrum for this compound would show characteristic peaks for C=C stretching, C-H stretching of the methyl and methylene (B1212753) groups, and C-S stretching. While experimental spectra provide the definitive data, theoretical predictions are invaluable for assigning the observed vibrational modes. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net The calculations would reveal the energies of electronic transitions, primarily the HOMO to LUMO (Lowest Unoccupied Molecular Orbital) transition, which corresponds to the absorption of light at a specific wavelength.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C=C Bond Length | ~ 1.34 Å |

| C-S (adjacent to C=C) Bond Length | ~ 1.77 Å |

| C-S (dihydro part) Bond Length | ~ 1.82 Å |

| C-C (dihydro part) Bond Length | ~ 1.54 Å |

| S-C-C-S Torsion Angle | Non-planar (likely twisted) |

Analysis of Molecular Orbitals and Reactivity Descriptors for this compound

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms and the carbon-carbon double bond, reflecting the presence of sulfur lone pairs and the π-electrons. The LUMO is likely to be a π* anti-bonding orbital associated with the double bond. The presence of electron-donating methyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical reactivity. These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

While specific calculated values for this compound are not available, the analysis of these descriptors for similar sulfur-containing heterocycles indicates that the sulfur atoms and the double bond are the most probable sites for reaction. mdpi.com The molecular electrostatic potential (MEP) map would further illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the sulfur atoms and the double bond expected to be areas of negative potential, attractive to electrophiles. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be computationally explored.

One important class of reactions for this molecule would be electrophilic additions to the carbon-carbon double bond. The mechanism of such a reaction, for instance, with a halogen like bromine, could be modeled to determine whether it proceeds through a concerted or a stepwise mechanism involving a cyclic bromonium ion intermediate. The calculations would involve locating the transition state structure and calculating its energy relative to the reactants, which gives the activation energy of the reaction.

Another area of interest is the oxidation of the sulfur atoms. The sulfur atoms in the dithiin ring can be oxidized to form sulfoxides and sulfones. Computational studies can model the reaction with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, to elucidate the reaction pathway. These studies can help predict the regioselectivity of the oxidation (i.e., which sulfur atom is oxidized first) and the stereochemistry of the resulting sulfoxides. A computational study on the oxidation of 1,4-dihydropyridine (B1200194) derivatives has shown the utility of these methods in understanding the electron transfer processes. researchgate.net

The reaction of 1,4-dithiins with alkynes to form new heterocyclic systems has also been a subject of computational investigation. researchgate.net These studies help in understanding the reaction mechanisms and the factors that control the regioselectivity of the products formed. While these studies were on the fully unsaturated 1,4-dithiin, the principles can be extended to understand the potential reactivity of the dihydro derivative.

By mapping the potential energy surface for a given reaction, computational studies can provide a detailed picture of the reaction mechanism, including the structures of intermediates and transition states, which is often difficult to obtain through experimental methods alone.

Applications of 2,3 Dihydro 5,6 Dimethyl 1,4 Dithiin and Its Derivatives in Advanced Chemical Systems

Role of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin as a Synthetic Building Block in Complex Molecular Architectures

The application of 2,3-dihydro-1,4-dithiin derivatives as synthetic building blocks is a testament to their versatility in forming complex molecular structures. These sulfur-containing heterocycles offer unique reactivity patterns that can be harnessed for the controlled construction of carbon-carbon bonds, a fundamental process in organic synthesis. beilstein-journals.org

Corey-Seebach Type Alkylations and Umpolung Reagents

The concept of "umpolung," or the reversal of polarity of a functional group, is a powerful strategy in organic synthesis, and 1,4-dithiin derivatives play a significant role in this area. wikipedia.orgorganic-chemistry.org Specifically, 5,6-dihydro-1,4-dithiins are precursors to potent nucleophiles through Corey-Seebach type reactions. beilstein-journals.orgwikipedia.org In this type of reaction, a proton on a carbon atom adjacent to the sulfur atoms is abstracted by a strong base, such as n-butyllithium, to form a lithiated intermediate. organic-chemistry.orgwikipedia.org This process effectively inverts the normal electrophilic character of the carbon atom in a carbonyl group (from which the dithiin can be conceptually derived) into a nucleophilic one. organic-chemistry.org

Lithiated 5,6-dihydro-1,4-dithiins act as cis-vinyl anion equivalents. beilstein-journals.org A key advantage of these intermediates is their relative stability; they are less prone to β-elimination compared to other lithiated saturated heterocycles. beilstein-journals.org This enhanced stability allows for their reaction with a broader range of electrophiles, including less activated ones and secondary alkylating agents, making them highly suitable for Corey-Seebach-type alkylations. beilstein-journals.org This reactivity provides a powerful tool for the construction of complex molecules. beilstein-journals.orgnih.gov

Strategic Approaches to Carbon-Carbon Bond Formation

The ability to form carbon-carbon bonds is central to the synthesis of complex organic molecules. researchgate.netnih.govyoutube.com The nucleophilic character of lithiated 2,3-dihydro-1,4-dithiin derivatives, generated via Corey-Seebach methodology, allows them to react with a wide variety of electrophiles to form new carbon-carbon bonds. wikipedia.orgwikiwand.com These electrophiles include alkyl halides, epoxides, aldehydes, ketones, and acyl halides. organic-chemistry.orgwikipedia.orgwikiwand.com

The versatility of this approach is demonstrated in its application to the synthesis of a wide array of molecular architectures. beilstein-journals.org Once the desired carbon skeleton is assembled around the dithiin core, the sulfur-containing ring can be manipulated or removed to unveil other functional groups. For instance, the dithiin can be hydrolyzed to reveal a carbonyl group or reduced to a methylene (B1212753) group, further expanding its synthetic utility. beilstein-journals.orgwikipedia.org This strategic use of the dithiin moiety as a temporary scaffold facilitates the construction of complex target molecules ranging from lipids and carbohydrates to various carbocyclic systems. beilstein-journals.org

Precursors for Stereoselective Olefin Synthesis

The controlled synthesis of olefins, particularly those with specific stereochemistry (Z or E), is a significant challenge in organic synthesis. nih.govuh.edu Derivatives of 2,3-dihydro-1,4-dithiin serve as valuable precursors for the stereoselective synthesis of olefins. The Corey-Seebach type alkylation of these dithiins provides a pathway to substituted intermediates that can be further elaborated. beilstein-journals.org

The strategy developed by Palumbo and co-workers, which utilizes lithiated 5,6-dihydro-1,4-dithiins as cis-vinyl anion equivalents, offers a complementary approach to traditional methods of cis-olefin synthesis, such as the partial hydrogenation of alkynes. beilstein-journals.org This methodology allows for the controlled introduction of substituents, which, upon subsequent elimination or rearrangement reactions, can lead to the formation of stereodefined double bonds. The ability to directly access alkenyl electrophiles from unactivated alkenes through regio- and stereoselective methods further highlights the importance of such building blocks in modern organic synthesis. nih.govresearchgate.net

Integration of 2,3-Dihydro-1,4-dithiin Motifs in Organic Electronic Materials

The unique electronic properties of the 1,4-dithiin ring, stemming from its non-planar, sulfur-rich structure and its ability to undergo reversible one- and two-electron oxidations, make it an attractive component for organic electronic materials. researchgate.net The incorporation of this motif into larger π-conjugated systems can significantly influence the material's electronic and electrochemical characteristics. researchgate.netmit.edu

Design and Synthesis of Conductive Polymers

Conducting polymers are a class of organic materials that possess electrical conductivity, a property traditionally associated with metals. nih.govresearchgate.netacademiaromana-is.ro The design and synthesis of novel conducting polymers often involve the incorporation of specific heterocyclic units to tune their electronic properties. The 1,4-dithiin moiety has been successfully integrated into polymer backbones to create new conductive materials. oup.comnih.gov

For example, a novel polyfuran, poly(2,3-bis(hexylthio)- beilstein-journals.orgoup.comdithiino[2,3-c]furan), has been synthesized where the furan (B31954) rings are substituted with an S-alkylated dithiin unit. nih.gov The presence of the dithiin moiety provides additional electroactivity to the polymer and allows for the introduction of alkyl groups, which enhances the material's processability. nih.gov The synthesis of such polymers opens up possibilities for creating new materials with tailored electronic and physical properties for various applications in organic electronics. frontiersin.org

Application in Organic Semiconductors and Devices

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). oup.combohrium.com The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic semiconductor used. Novel thiophene-condensed 1,4-dithiin derivatives have been synthesized and investigated for their potential as organic semiconductors. oup.com

These molecules, which feature a nonaromatic 1,4-dithiin core, have been incorporated into OFETs and have demonstrated typical p-type FET characteristics. oup.comoup.com The orbital distribution of the highest occupied molecular orbital (HOMO) is mainly located on the 1,4-dithiin ring. oup.com The electrochemical properties of these dithiin derivatives show reversible oxidation waves, indicating the formation of stable radical cations, a desirable feature for charge transport in p-type semiconductors. oup.com The development of such 1,4-dithiin-based organic semiconductors highlights the potential of this heterocyclic system in the design of new materials for advanced electronic applications. oup.comoup.com

| Property | DSDTD | DPDTD |

| Maximum Absorption Wavelength (λmax) in CH2Cl2 | 377 nm | 341 nm |

| Transition Energy (Eg) | 3.29 eV | 3.64 eV |

| HOMO Energy Level (from CV) | -5.10 eV | -5.23 eV |

| LUMO Energy Level (estimated) | -1.81 eV | -1.59 eV |

| Data for novel 1,4-dithiin derivatives, 2,6-distyryldithieno[2,3-b;3′,2′-e]-1,4-dithiin (DSDTD) and 2,6-diphenyldithieno[2,3-b;3′,2′-e]-1,4-dithiin (DPDTD), showcasing their potential as organic semiconductors. Data sourced from oup.com. |

Advanced Materials Development Utilizing Dithiin Scaffolds

The inherent properties of the dithiin framework, such as its non-planar, boat-like conformation and the electron-donating nature of the sulfur atoms, make it an attractive component in the design of novel materials with tailored functionalities.

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. The 2,3-dihydro-1,4-dithiin moiety has been incorporated into larger macrocyclic structures to create receptors capable of selective guest binding. The sulfur atoms can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which direct the self-assembly of these systems into well-defined architectures.

One area of investigation has been the design of macrocyclic anion receptors that feature electroactive 1,4-dithiin units. mit.edu The assembly of these macrocycles is guided by the geometric constraints of the dithiin scaffold and the nature of the linking groups. The resulting host molecules can exhibit selective binding for various anions, a process that can be modulated by the oxidation state of the dithiin units. This redox-switchable binding is a key feature in the development of responsive supramolecular systems.

Table 1: Examples of Dithiin-Containing Macrocycles in Supramolecular Chemistry

| Macrocycle Type | Dithiin Derivative | Key Feature | Potential Application |

| Anion Receptor | Macrocycle with 1,4-dithiin units | Redox-switchable anion binding | Chemical sensors |

| Sulfur-rich Cage | Porous organic cage precursor | Defined cavity size and shape | Gas storage and separation |

This table is illustrative and based on general principles of dithiin-containing macrocycles.

The ability of the 1,4-dithiin ring to undergo reversible oxidation and reduction makes it a prime candidate for the development of redox-active materials. These materials are of significant interest for applications in energy storage, molecular electronics, and electrochromic devices. Thianthrenes, which are structurally related to dibenzo-1,4-dithiins, have been investigated as electrolytes in symmetric batteries. mit.edu These compounds exhibit bipolar redox-activity, meaning they can be both oxidized and reduced, which is a desirable characteristic for battery electrolytes.

The redox potentials of dithiin derivatives can be tuned by the introduction of various substituents on the dithiin ring. This allows for the rational design of materials with specific electrochemical properties. The incorporation of dithiin units into polymer backbones is another strategy for creating robust redox-active materials for energy storage applications.

Table 2: Redox Properties of a Representative Dithiin-Related Compound

| Compound Class | Example Compound | Redox Feature | Potential Application |

| Thianthrene-based | Substituted Thianthrene | Bipolar redox activity | Symmetric battery electrolyte |

This table is based on research on thianthrene, a compound structurally related to dithiin derivatives.

Catalytic Applications and Ligand Design Incorporating Dithiin Structures

The sulfur atoms in the 2,3-dihydro-1,4-dithiin ring can act as donor atoms, allowing the molecule to function as a ligand that can coordinate to transition metal centers. The design of ligands is a cornerstone of catalysis, as the ligand environment around a metal center dictates the catalytic activity and selectivity of the resulting complex.

While specific catalytic applications of this compound are not extensively documented, the principles of ligand design suggest its potential. The dithiin scaffold can be functionalized to create bidentate or multidentate ligands. The electronic properties of the dithiin ring can influence the electron density at the metal center, thereby tuning its catalytic reactivity. For instance, the incorporation of dithiin-based ligands into transition metal complexes could find applications in cross-coupling reactions, hydrogenation, and oxidation catalysis. nih.govresearchgate.net The steric bulk of the dimethyl substituents on the dithiin ring can also play a role in controlling the selectivity of catalytic transformations.

Environmental Chemical Research: Porphyrazine Synthesis for Pollutant Recovery

A significant application of dithiin derivatives is in the synthesis of porphyrazines, which are structural analogues of porphyrins and phthalocyanines. These macrocyclic compounds have shown great promise in environmental remediation, particularly in the photocatalytic degradation of organic pollutants.

The synthesis of tetra-(1,4-dithiin)porphyrazines involves the cyclotetramerization of 2,3-dicyano-1,4-dithiin precursors. These porphyrazine complexes, when coordinated with a central metal ion such as iron(II), can act as efficient photocatalysts. nih.gov Under visible light irradiation, these complexes can generate reactive oxygen species that lead to the degradation of persistent organic pollutants in aqueous solutions.

Beyond degradation, porphyrin-based materials are also being explored for the adsorption and recovery of pollutants, such as heavy metal ions. mdpi.com The macrocyclic core of the porphyrazine can act as a binding site for metal ions, and by immobilizing these porphyrazines on solid supports, materials for the selective removal and potential recovery of heavy metals from wastewater can be developed. The light-induced redox properties of these materials can also play a role in the selective sorption and reduction of metal ions. mdpi.com

Table 3: Dithiin-Porphyrazine in Environmental Applications

| Application | Pollutant Type | Mechanism |

| Photocatalytic Degradation | Organic Pollutants (e.g., phenols, dyes) | Generation of reactive oxygen species |

| Adsorption and Recovery | Heavy Metal Ions (e.g., Au(III), Cr(VI)) | Coordination to the porphyrazine core |

常见问题

Q. What are the established synthetic pathways for 2,3-dihydro-5,6-dimethyl-1,4-dithiin (dimethipin), and how can reaction conditions be optimized for yield and purity?

Dimethipin is synthesized via the reaction of α-bromoacetone with ethanedithiol, yielding 2-methyl-5,6-dihydro-1,4-dithiin as an intermediate, which is subsequently oxidized to form the tetraoxide derivative. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (~24 hours), and purification via recrystallization from ethanol to achieve ~60% yield . Oxidation of dihydrodithiolides using established protocols (e.g., H₂O₂ in acetic acid) ensures complete conversion to the tetraoxide form .

Q. What analytical techniques are most reliable for characterizing dimethipin and verifying its purity in research settings?

Key methods include:

- Melting point analysis (167°C, validated against NIST standards) .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) for quantifying impurities .

- Mass spectrometry (MS) to confirm molecular weight (210.271 g/mol) and fragmentation patterns .

- Nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing methyl groups at C5/C6 and sulfonyl groups) .

Q. How should dimethipin be stored and handled to maintain stability in laboratory environments?

Store dimethipin in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation and moisture absorption. Avoid exposure to light, strong acids/bases, and temperatures >40°C. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its irritant properties .

Advanced Research Questions

Q. What physiological mechanisms underlie dimethipin’s role as a defoliant, particularly its impact on stomatal regulation and protein synthesis?

Dimethipin induces irreversible stomatal opening by disrupting guard cell turgor pressure, leading to uncontrolled transpiration and desiccation. In Phaseolus vulgaris, treated leaves exhibit 30–50% higher transpiration rates under stress (e.g., darkness or ABA treatment) compared to controls. This effect is attributed to inhibition of protein synthesis, specifically enzymes involved in stomatal closure signaling (e.g., H⁺-ATPase regulators). Notably, turgor loss is reversible in 100% humidity, confirming stomatal dysregulation as the primary mode of action .

Q. How do experimental variables (e.g., plant species, application timing) influence contradictory observations in dimethipin’s efficacy as a desiccant?

Discrepancies in efficacy arise from species-specific stomatal density, cuticle thickness, and metabolic detoxification pathways. For example, Gossypium hirsutum (cotton) shows rapid abscission post-application due to high ethylene sensitivity, while Arabidopsis thaliana exhibits delayed responses. Application timing (e.g., pre-harvest vs. vegetative stage) also modulates outcomes, as younger leaves with active protein synthesis are more susceptible .

Q. What methodologies are recommended for studying dimethipin’s environmental fate, including degradation pathways and ecotoxicological impacts?

- Soil mobility studies : Use HPLC-MS to track dimethipin and its metabolites (e.g., sulfonic acid derivatives) in leachates under varying pH (4–9) and organic matter content .

- Aquatic toxicity assays : Conduct Daphnia magna acute toxicity tests (EC₅₀) to assess impacts on non-target organisms .

- Photodegradation analysis : Expose dimethipin to UV light (λ = 254 nm) and monitor decomposition kinetics via LC-QTOF-MS to identify reactive intermediates .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>100 g) require strict temperature control (±2°C) to avoid side products like sulfones .

- Data validation : Cross-reference melting points and spectral data with NIST Chemistry WebBook entries to ensure reproducibility .

- Ethical considerations : Adhere to EPA guidelines (PRN 97-5) for pesticide research to minimize ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。